![molecular formula C6H3Cl2N3 B1313661 5,7-Dichloropyrazolo[1,5-a]pyrimidine CAS No. 57489-77-7](/img/structure/B1313661.png)

5,7-Dichloropyrazolo[1,5-a]pyrimidine

Übersicht

Beschreibung

5,7-Dichloropyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C6H3Cl2N3 . It has a molecular weight of 188.02 g/mol . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, including 5,7-Dichloropyrazolo[1,5-a]pyrimidine, has been reported in the literature . The synthetic route involved a one-pot two-step synthesis of 7-substituted pyrazolo[1,5-a]pyrimidin-5-ones from the reaction of 3-aminopyrazole with activated alkynes .

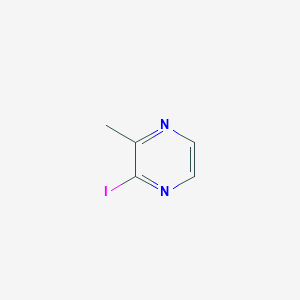

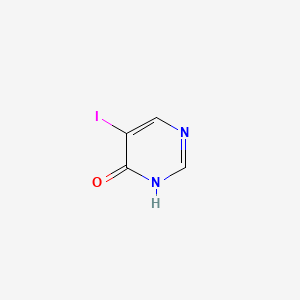

Molecular Structure Analysis

The molecular structure of 5,7-Dichloropyrazolo[1,5-a]pyrimidine consists of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The InChI code for this compound is 1S/C6H3Cl2N3/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H .

Physical And Chemical Properties Analysis

5,7-Dichloropyrazolo[1,5-a]pyrimidine is a solid compound . It has a topological polar surface area of 30.2 Ų and does not have any hydrogen bond donors . It has two hydrogen bond acceptors . The compound does not have any rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Cancer Research

5,7-Dichloropyrazolo[1,5-a]pyrimidine: has been explored for its potential as a cyclin-dependent kinase (CDK) inhibitor . CDKs play a crucial role in cell cycle regulation, and their dysregulation is often associated with cancer. Inhibitors of CDK can halt the proliferation of cancer cells, making this compound a candidate for anti-cancer drug development.

Neurodegenerative Disorders

This compound’s ability to modulate kinases makes it a subject of interest in neurodegenerative disease research. Kinases are implicated in several neurodegenerative diseases, and their inhibition can potentially slow down disease progression .

Viral Infections

Research has indicated that kinase inhibitors can be effective against viral infections. By inhibiting specific kinases, 5,7-Dichloropyrazolo[1,5-a]pyrimidine may interfere with viral replication or assembly, offering a pathway for antiviral therapies .

Cardiovascular Disorders

Kinase inhibitors like 5,7-Dichloropyrazolo[1,5-a]pyrimidine are being studied for their potential to treat cardiovascular disorders. The inhibition of certain kinases can have therapeutic effects on heart disease, including the management of cardiac hypertrophy and heart failure .

Renal Diseases

The compound’s pharmacological profile suggests it could be beneficial in treating renal diseases. Kinase inhibition can affect various pathways involved in kidney function and disease, providing a novel approach to renal therapy .

Ischaemia

Ischaemia-related injuries can be exacerbated by kinase activity. Therefore, the use of 5,7-Dichloropyrazolo[1,5-a]pyrimidine as a kinase inhibitor could offer protective effects against ischaemic damage .

Autoimmune Diseases

Autoimmune diseases can benefit from kinase inhibition, as it may help regulate the immune response5,7-Dichloropyrazolo[1,5-a]pyrimidine is being investigated for its potential to modulate immune cell signaling pathways involved in autoimmune conditions .

Immunodeficiency Diseases

In the context of immunodeficiency, regulating kinase activity can be crucial5,7-Dichloropyrazolo[1,5-a]pyrimidine may contribute to the development of treatments that help modulate the immune system and improve responses to infections .

Wirkmechanismus

Target of Action

5,7-Dichloropyrazolo[1,5-a]pyrimidine has been shown to inhibit the HIV-1 reverse transcriptase . It is also suggested that certain pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds inhibit cycline dependent kinase (CDK), including CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9, CDK10, CDK11, CDK12, CDK13, etc .

Mode of Action

As an inhibitor of hiv-1 reverse transcriptase, it likely prevents the enzyme from synthesizing dna from the viral rna template, thus inhibiting viral replication .

Biochemical Pathways

Given its inhibitory effect on hiv-1 reverse transcriptase and cdks, it likely affects the viral replication pathway and cell cycle regulation pathway .

Result of Action

The result of 5,7-Dichloropyrazolo[1,5-a]pyrimidine’s action would be the inhibition of HIV-1 reverse transcriptase, leading to a decrease in viral replication. Additionally, its inhibition of CDKs could potentially lead to alterations in cell cycle progression .

Safety and Hazards

Zukünftige Richtungen

The synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, including 5,7-Dichloropyrazolo[1,5-a]pyrimidine, continue to be a research priority regarding process efficiency, environmental impact, and the study of its multiple applications . These compounds have attracted a great deal of attention in medicinal chemistry due to their significant properties .

Eigenschaften

IUPAC Name |

5,7-dichloropyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTFWCYVZOFHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=C(C=C(N2N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454231 | |

| Record name | 5,7-Dichloropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloropyrazolo[1,5-a]pyrimidine | |

CAS RN |

57489-77-7 | |

| Record name | 5,7-Dichloropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5,7-Dichloropyrazolo[1,5-a]pyrimidine interesting for regioselective reactions?

A1: Similar to 2,4-dichloroquinoline, 5,7-Dichloropyrazolo[1,5-a]pyrimidine possesses two chlorine atoms available for substitution reactions, making it a suitable candidate for exploring regioselective control. [, ] The specific positions of the chlorine atoms within the molecule can lead to different reactivity profiles depending on the reaction conditions and catalysts used.

Q2: How can regioselectivity be controlled in reactions involving 5,7-Dichloropyrazolo[1,5-a]pyrimidine?

A2: The research demonstrates that the regioselectivity of reactions with 5,7-Dichloropyrazolo[1,5-a]pyrimidine can be influenced by the choice of catalyst and additives. For instance, using palladium catalysts favors the α-substitution with organozinc reagents. [] Conversely, the addition of lithium chloride (LiCl) as an additive promotes γ-selective coupling reactions. [] This control over regioselectivity is particularly useful in synthesizing complex molecules like angiotensin II receptor antagonists where specific substitution patterns are desired. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one](/img/structure/B1313580.png)

![4-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1313586.png)

![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)